molecular formula C21H25N3O3S B2838566 N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899756-25-3

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

货号: B2838566
CAS 编号: 899756-25-3
分子量: 399.51
InChI 键: XHAXYJABMJABAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a potent and selective chemical probe targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins source . This compound is structurally derived from the tetrahydro-1H-cyclopenta[d]pyrimidin-4-one scaffold and is designed to achieve high selectivity for BD2 over the first bromodomain (BD1), a profile that distinguishes it from first-generation pan-BET inhibitors source . Its primary research value lies in dissecting the specific biological functions governed by the BD2 domains of BRD2, BRD3, BRD4, and BRDT, which are implicated in the transcriptional regulation of key oncogenes and inflammatory mediators source . By inhibiting BD2, this compound enables researchers to investigate its role in models of cancer, such as acute myeloid leukemia and multiple myeloma, as well as in inflammatory diseases, without the confounding effects of concurrent BD1 inhibition source . This selectivity makes it an invaluable tool for validating BD2 as a therapeutic target and for understanding the nuanced epigenetic mechanisms that drive disease pathogenesis, paving the way for the development of next-generation, targeted epigenetic therapies. This product is strictly for research use in laboratory settings.

属性

IUPAC Name

N-benzyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-19(22-12-15-6-2-1-3-7-15)14-28-20-17-9-4-10-18(17)24(21(26)23-20)13-16-8-5-11-27-16/h1-3,6-7,16H,4-5,8-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAXYJABMJABAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a tetrahydrofuran moiety and a cyclopentapyrimidine core, which are known to contribute to various biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

PropertyValue
Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
CAS Number 899756-25-3

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, the cyclopentapyrimidine scaffold is associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including colon and prostate cancer cells .
  • Antimicrobial Properties : The presence of the thioacetamide group may enhance the compound's reactivity towards microbial targets, suggesting potential antimicrobial activity. Compounds with similar moieties have been documented to exhibit antibacterial and antifungal properties .
  • Interaction with Receptors : There is evidence indicating that this compound may act as an agonist for orexin type 2 receptors, which are implicated in sleep regulation and appetite control. This activity could make it a candidate for treating sleep disorders such as narcolepsy.

Case Study 1: Anticancer Activity

A study focused on the synthesis and biological evaluation of related pyrimidine derivatives demonstrated that compounds similar to N-benzyl derivatives showed promising results against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies indicated favorable interactions with key proteins involved in cancer growth, such as EGFR tyrosine kinase .

Case Study 2: Antimicrobial Potential

Research on structurally related compounds has shown that thioacetamide derivatives can inhibit bacterial growth effectively. In vitro assays demonstrated that these compounds could disrupt bacterial cell walls or interfere with essential metabolic pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Cyclopentapyrimidine Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of the Thio Group : Nucleophilic substitution reactions are used to introduce the thioacetamide functionality.
  • Final Acetylation : The final step involves acetylating the amine group to yield the target compound.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound is compared to three classes of analogs (Table 1):

Table 1: Structural Comparison of Pyrimidine-Based Thioacetamide Derivatives
Compound Name / ID Core Structure Key Substituents Biological Relevance
Target Compound Cyclopenta[d]pyrimidin-4-yl - 1-(Tetrahydrofuran-2-yl)methyl
- 4-(Thioacetamide)-N-benzyl
Potential kinase/enzyme inhibitor
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Dihydropyrimidin-2-yl - 4-Methyl
- 6-Oxo
- 4-(Thioacetamide)-N-benzyl
Antimicrobial activity (inferred)
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-... [B13] Tetrahydropyrimidin-2-yl - 4,6-Dioxo
- Thioether linkage to sulfonamide
Sulfonamide-based drug candidate
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Tetrahydropyrimidin-1-yl - 2-Oxo
- Complex peptide-like side chains
Protease inhibition (hypothesized)
Key Observations:

Analogs with tetrahydropyrimidin-1-yl groups (e.g., ) exhibit peptide-like side chains, suggesting applications in protease inhibition .

Substituent Effects: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves solubility over purely hydrophobic substituents (e.g., 4-methyl in ). Thioether vs.

Analysis:
  • The target compound’s synthesis likely requires specialized conditions due to its fused cyclopenta ring, whereas ’s analog was synthesized in 66% yield with a high melting point (196–198°C), indicating crystalline stability .

常见问题

Q. What are the key synthetic methodologies and characterization techniques for this compound?

The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Critical steps include:

  • Thioether formation : Reaction of pyrimidinone derivatives with thioacetamide intermediates.
  • Acylation : Introduction of the benzyl group via coupling agents in solvents like dimethylformamide (DMF).
  • Purification : Column chromatography or preparative HPLC to isolate the product from by-products. Characterization relies on NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95%).

Q. Which structural features of the compound are critical for its biological activity?

The compound’s activity arises from:

  • Thioamide linkage : Facilitates covalent or non-covalent interactions with biological targets (e.g., enzymes).
  • Cyclopenta[d]pyrimidinone core : Provides rigidity and π-stacking capabilities.
  • Tetrahydrofuran-2-ylmethyl group : Enhances solubility and membrane permeability. These features are conserved in analogs with reported kinase or protease inhibitory activity.

Q. What initial assays are recommended to assess its biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility/pharmacokinetics : Measure logP and plasma stability via HPLC-MS.

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

Key strategies include:

  • Temperature control : Maintain 0–5°C during thiol addition to prevent disulfide formation.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalyst selection : Employ triethylamine or DMAP for efficient acylation.
  • Real-time monitoring : TLC or inline HPLC to track reaction progression and adjust conditions.

Q. What methods validate the compound’s interaction with specific biological targets?

  • Molecular docking : Predict binding modes to enzymes/receptors (e.g., using AutoDock Vina).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis studies : Validate critical residues in target proteins.

Q. How to resolve discrepancies in biological activity data across studies?

  • Standardize assay protocols : Use identical cell lines, incubation times, and positive controls.
  • Orthogonal validation : Confirm enzyme inhibition with both fluorometric and radiometric assays.
  • Batch analysis : Compare purity and stability of compound batches via HPLC and LC-MS. Example: Variability in IC50 values for kinase inhibition may arise from differences in ATP concentrations or buffer conditions.

Q. What are the challenges in synthesizing structurally related analogs?

  • Regioselectivity : Competing reactions at sulfur vs. nitrogen sites require careful protecting group strategies.
  • Stereochemical control : The tetrahydrofuran moiety may introduce chiral centers, necessitating asymmetric synthesis or chiral chromatography.
  • Scale-up limitations : Multi-step purifications (e.g., chromatography) hinder large-scale production.

Comparative Analysis of Structural Analogs

Compound FeatureBiological ActivityKey Advantage Over AnalogsReference
Thieno[3,2-d]pyrimidine coreAnticancer (IC50 = 1.2 μM)Enhanced metabolic stability
4-Nitrophenyl acetamide moietyKinase inhibition (KD = 8 nM)Improved selectivity for EGFR
Benzodioxole substituentAnti-inflammatory (EC50 = 5 μM)Higher solubility in aqueous buffers

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。